セフプロジル

説明

科学的研究の応用

Cefprozil has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the synthesis and modification of cephalosporin antibiotics. In biology and medicine, cefprozil is extensively used to treat bacterial infections, including those caused by resistant bacteria . Its broad spectrum of antimicrobial activity makes it a valuable tool in clinical research and treatment .

作用機序

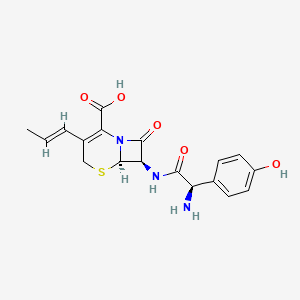

セフプロジルは、細菌細胞壁の合成を阻害することによって作用します。 細菌細胞壁内部にある特定のペニシリン結合タンパク質(PBP)に結合して、細菌細胞壁の合成の第3段階、最終段階を阻害します . この阻害により、細菌細胞の溶解と死が起こり、セフプロジルは幅広い細菌に対して有効な抗生物質となります .

生化学分析

Biochemical Properties

Cefprozil functions by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition prevents the formation of a functional cell wall, leading to cell lysis and death. Cefprozil interacts with enzymes such as autolysins, which mediate cell lysis .

Cellular Effects

Cefprozil exerts its effects on bacterial cells by disrupting cell wall synthesis, leading to cell lysis and death . This disruption affects various cellular processes, including cell signaling pathways and gene expression. By inhibiting cell wall synthesis, cefprozil prevents bacteria from maintaining their structural integrity, ultimately leading to their death .

Molecular Mechanism

At the molecular level, cefprozil binds to penicillin-binding proteins (PBPs) within the bacterial cell wall . This binding inhibits the final transpeptidation step of peptidoglycan synthesis, preventing the formation of a functional cell wall . The inhibition of cell wall synthesis leads to cell lysis, mediated by autolytic enzymes such as autolysins . Cefprozil’s mechanism of action is similar to that of other beta-lactam antibiotics .

Temporal Effects in Laboratory Settings

In laboratory settings, cefprozil has been shown to be stable and effective over time. Its stability allows for consistent inhibition of bacterial cell wall synthesis, leading to sustained antibacterial effects . Long-term studies have demonstrated that cefprozil maintains its efficacy in inhibiting bacterial growth and preventing infections .

Dosage Effects in Animal Models

In animal models, the effects of cefprozil vary with different dosages. At therapeutic doses, cefprozil effectively inhibits bacterial growth and prevents infections . At higher doses, cefprozil may cause adverse effects such as diarrhea and loss of appetite . It is important to determine the appropriate dosage to maximize efficacy while minimizing adverse effects .

Metabolic Pathways

Cefprozil is primarily metabolized in the liver and excreted in the urine . It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . The metabolic pathways of cefprozil ensure its elimination from the body, preventing accumulation and potential toxicity .

Transport and Distribution

Cefprozil is well-absorbed and distributed throughout the body . It is transported to various tissues and organs, where it exerts its antibacterial effects . Cefprozil’s distribution is facilitated by its ability to bind to plasma proteins, allowing it to reach target sites of infection .

Subcellular Localization

Cefprozil localizes to the bacterial cell wall, where it binds to penicillin-binding proteins (PBPs) and inhibits cell wall synthesis . This localization is crucial for its antibacterial activity, as it allows cefprozil to effectively disrupt bacterial cell wall formation . The subcellular localization of cefprozil ensures its targeted action against bacterial infections .

準備方法

合成経路と反応条件: セフプロジルは、一連の化学反応によって合成されます。 一般的な方法の1つは、中間体化合物中のアリル性塩素をトリフェニルホスフィンで置換して、ホスホニウム塩を形成することです . このプロセスには、最終生成物の純度と有効性を確保するために、特定の試薬と反応条件を使用するなど、いくつかの手順が含まれます。

工業生産方法: セフプロジルの工業生産には、一連の手順による懸濁液の調製が含まれます。 これらの手順には、希釈剤と微結晶セルロースの予備混合、続いて共溶媒と湿潤剤による湿式造粒が含まれます . 次に、顆粒を乾燥させて、セフプロジルとその他の剤と混合し、小分けして最終的な懸濁液製品を得ます . この方法は、不純物含有量を低く、溶解速度を高く、安定性を高く維持できるため、大量生産に適しています。

化学反応の分析

反応の種類: セフプロジルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、その合成と改変において不可欠であり、抗菌特性を強化します。

一般的な試薬と条件: セフプロジルを含む反応で使用される一般的な試薬には、酸化剤として硫酸セリウムアンモニウムと塩化第二鉄があります . これらの試薬は、抗生物質としての化合物の有効性に貢献する特定の生成物の形成を促進します。

生成される主な生成物: セフプロジルを含む反応から生成される主な生成物には、シス異性体とトランス異性体があります。 これらの異性体は、抗菌活性レベルが異なり、シス-セフプロジルはグラム陰性菌に対してより強力です .

科学研究の用途

セフプロジルは、化学、生物学、医学、産業の分野で、幅広い科学研究の用途があります。 化学では、セファロスポリン系抗生物質の合成と改変を研究するために使用されます。 生物学と医学では、セフプロジルは、耐性菌が原因の感染症を含む、細菌感染症の治療に広く使用されています . その広範囲にわたる抗菌活性は、臨床研究と治療において貴重なツールとなっています .

類似化合物との比較

セフプロジルは、セフuroximeやセファクロルなどの他のセファロスポリン系抗生物質と比較されることがよくあります。 これらの化合物はすべて同じクラスの抗生物質に属していますが、セフプロジルは、その広範囲にわたる活性と、グラム陽性菌とグラム陰性菌の両方に対する有効性でユニークです . 他の類似化合物には、アモキシシリンやオーグメンチンなどがあり、これらの化合物も細菌感染症の治療に使用されますが、化学構造と活性範囲が異なります .

結論

セフプロジルは、医学と科学研究で幅広い用途を持つ、貴重な第2世代のセファロスポリン系抗生物質です。 広範囲にわたる活性と耐性菌に対する有効性など、そのユニークな特性は、細菌感染症との闘いにおいて重要なツールとなっています。

特性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLWHQDACQUCJR-ZAMMOSSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873545 | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cefprozil, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefprozil interferes with an autolysin inhibitor. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

92676-86-3, 92665-29-7 | |

| Record name | trans-Cefprozil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92676-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefprozil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092665297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil anhydrous, E-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092676863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-Cefprozil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propen-1-yl)-, (6R,7R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFPROZIL ANHYDROUS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1SDI2FJIY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

218-225 °C | |

| Record name | Cefprozil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01150 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Q1: What is the mechanism of action of cefprozil?

A: Cefprozil, like other beta-lactam antibiotics, exerts its bactericidal effect by interfering with bacterial cell wall synthesis. [, , , ] It binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final stages of peptidoglycan synthesis. [, , ] This binding inhibits the transpeptidation and transglycosylation reactions, leading to a weakened cell wall and ultimately bacterial cell death. [, , ]

Q2: Which bacterial species is cefprozil effective against?

A2: Cefprozil exhibits a broad spectrum of activity against both gram-positive and gram-negative bacteria. In vitro studies demonstrate its effectiveness against a range of clinically relevant pathogens, including:

- Gram-positive:

- Gram-negative:

Q3: Does cefprozil possess activity against anaerobic bacteria?

A: Cefprozil demonstrates in vitro activity against certain anaerobic species, including: []

Q4: What is the bioavailability of cefprozil?

A: Cefprozil exhibits excellent oral bioavailability. Studies in humans indicate an absolute bioavailability of approximately 89-94% for the cis isomer, the predominant and more potent form of the drug. []

Q5: How does food intake influence cefprozil absorption?

A: A study comparing the pharmacokinetics of cefprozil and cefaclor under fasting and fed conditions revealed that while food intake significantly reduced the absorption rate and peak plasma concentration of cefaclor, cefprozil absorption remained largely unaffected. []

Q6: Does cefprozil penetrate well into tissues and fluids?

A: Cefprozil demonstrates favorable tissue penetration. Research indicates that it achieves therapeutic concentrations in various sites, including skin blister fluid, [, ] tonsillar and adenoidal tissues, [] and middle ear fluid. [, ] This penetration contributes to its efficacy in treating infections at these sites.

Q7: How is cefprozil eliminated from the body?

A: Cefprozil is primarily excreted unchanged in urine, with renal clearance accounting for a significant portion of its elimination. [, ] Studies indicate a mean urinary recovery of approximately 60%. [, ]

Q8: What are the mechanisms of resistance to cefprozil?

A: Resistance to cefprozil, like other beta-lactams, can arise from several mechanisms, including: []

Q9: Does cross-resistance exist between cefprozil and other antibiotics?

A: Cross-resistance can occur between cefprozil and other beta-lactam antibiotics, particularly those that share similar PBP binding profiles or are susceptible to the same beta-lactamases. []

Q10: Has cefprozil demonstrated clinical efficacy in treating infections?

A: Cefprozil has proven effective in treating various bacterial infections, supported by numerous clinical trials. [, , , , , , , , ] It has shown comparable or superior efficacy to other commonly prescribed antibiotics, including other cephalosporins, in treating infections such as:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![dipotassium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B1142055.png)

![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)

![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)